molecular formula C10H8N2O2 B3023621 3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 5071-61-4

3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No. B3023621
CAS RN: 5071-61-4
M. Wt: 188.18 g/mol
InChI Key: QBPUOAJBMXXBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-1H-pyrazole-5-carboxylic acid is a ring assembly and a member of pyrazoles . It has a molecular formula of C10H8N2O2 .


Synthesis Analysis

Pyrazole derivatives are synthesized through various methods. One common method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . Another method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .


Molecular Structure Analysis

The dihedral angle between the phenyl and pyrazole ring planes in 3-phenyl-1H-pyrazole-5-carboxylic acid is 21.27 (6)° . Intermolecular O—H…O and N—H…N hydrogen bonds link the molecules into chains along c. These are further connected by intermolecular C—H…O hydrogen bonds, resulting in a two-dimensional framework .


Chemical Reactions Analysis

Pyrazoles are known for their broad spectrum of chemical reactions. For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

3-phenyl-1H-pyrazole-5-carboxylic acid has a molecular weight of 188.18 g/mol . More detailed physical and chemical properties would require specific experimental measurements or computations.

Scientific Research Applications

Heterocyclic Building Blocks

“3-Phenyl-1H-pyrazole-5-carboxylic acid” is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in many fields, including drug discovery, due to their diverse chemical properties.

Synthetic Intermediates

Pyrazole-containing compounds, such as “3-phenyl-1H-pyrazole-5-carboxylic acid”, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Bioorganic Compounds Research

This compound has been used in bioorganic compounds research, particularly in the synthesis and properties of different pyrazole derivatives .

Photophysical Properties

Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . They can be used in the development of new materials with unique optical properties.

Biological Activities

Some fused pyrazoles have demonstrated different biological activities . Therefore, “3-phenyl-1H-pyrazole-5-carboxylic acid” could potentially be used in the development of new pharmaceuticals.

Industrial Chemicals

Pyrazole derivatives efficiently and selectively synthesized are an important area of organic chemistry . They allow the obtention of industrially crucial chemicals.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target . It should be handled in a well-ventilated place with suitable protective equipment .

Future Directions

Pyrazoles, including 3-phenyl-1H-pyrazole-5-carboxylic acid, continue to be an area of active research due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the properties of pyrazole derivatives for specific applications.

properties

IUPAC Name

3-phenyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPUOAJBMXXBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150398
Record name Pyrazole-5-carboxylic acid, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-1H-pyrazole-5-carboxylic acid

CAS RN

5071-61-4, 1134-49-2
Record name 5-Phenyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5071-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole-5-carboxylic acid, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole-5-carboxylic acid, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Phenyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
3-phenyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.